molecular formula C17H17N3O4S B14745588 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide CAS No. 855-12-9

4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide

Cat. No.: B14745588
CAS No.: 855-12-9
M. Wt: 359.4 g/mol
InChI Key: BOKVYBJIQZZQDH-UHFFFAOYSA-N
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Description

4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (N=N) attached to aromatic rings. Azo compounds are widely recognized for their vibrant colors and are commonly used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide typically involves an azo coupling reaction. This reaction is carried out between a diazonium salt and a coupling component. In this case, the diazonium salt is derived from aniline, and the coupling component is 2,4-dioxopentane. The reaction is usually conducted in an acidic medium to facilitate the formation of the azo bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide involves its interaction with biological molecules. The compound’s diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This interaction is crucial for its antimicrobial and potential anticancer properties .

Comparison with Similar Compounds

Comparison: 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide stands out due to its unique combination of a diazenyl group and a sulfonamide moiety. This structure imparts distinct chemical reactivity and biological activity compared to other azo compounds.

Properties

CAS No.

855-12-9

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

4-(2,4-dioxopentan-3-yldiazenyl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C17H17N3O4S/c1-12(21)17(13(2)22)19-18-14-8-10-16(11-9-14)25(23,24)20-15-6-4-3-5-7-15/h3-11,17,20H,1-2H3

InChI Key

BOKVYBJIQZZQDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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